molecular formula C11H14N2O4 B7820352 ethyl (2E)-2-(6-methyl-4-oxo-1H-pyrimidin-2-ylidene)-3-oxobutanoate

ethyl (2E)-2-(6-methyl-4-oxo-1H-pyrimidin-2-ylidene)-3-oxobutanoate

Cat. No.: B7820352
M. Wt: 238.24 g/mol
InChI Key: UWCAHKCVYBBIRO-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethoxy-[3-(2-methoxyethoxy)propyl]silane: (ethyl (2E)-2-(6-methyl-4-oxo-1H-pyrimidin-2-ylidene)-3-oxobutanoate) is a silane coupling agent widely used in various fields due to its unique chemical structure and versatile properties. It is known for its ability to enhance the adhesion between organic and inorganic materials, making it valuable in numerous industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethoxy-[3-(2-methoxyethoxy)propyl]silane typically involves the reaction of 3-(2-methoxyethoxy)propyl alcohol with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the silane compound. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of Trimethoxy-[3-(2-methoxyethoxy)propyl]silane involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The industrial production methods also include purification steps to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Trimethoxy-[3-(2-methoxyethoxy)propyl]silane undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols, which can further condense to form siloxane bonds.

    Condensation: The silanol groups formed during hydrolysis can undergo condensation reactions to form cross-linked networks.

    Substitution: The methoxy groups in the compound can be substituted with other functional groups, allowing for the modification of its properties.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Substitution: Various reagents depending on the desired functional group to be introduced.

Major Products Formed:

    Silanols: Formed during hydrolysis.

    Siloxane Networks: Formed during condensation reactions.

    Functionalized Silanes: Formed during substitution reactions.

Scientific Research Applications

Trimethoxy-[3-(2-methoxyethoxy)propyl]silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials in composite materials and coatings.

    Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and medical device coatings.

    Industry: Utilized in the production of adhesives, sealants, and coatings to improve their performance and durability.

Mechanism of Action

The mechanism of action of Trimethoxy-[3-(2-methoxyethoxy)propyl]silane involves its ability to form strong bonds with both organic and inorganic materials. The compound undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with surfaces. This results in enhanced adhesion and improved mechanical properties of the materials. The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups to form stable bonds .

Comparison with Similar Compounds

    Trimethoxypropylsilane: Similar in structure but lacks the 2-methoxyethoxy group, resulting in different properties.

    Triethoxypropylsilane: Contains ethoxy groups instead of methoxy groups, affecting its reactivity and applications.

    Methacryloxypropyltrimethoxysilane: Contains a methacryloxy group, making it suitable for polymerization reactions.

Uniqueness: Trimethoxy-[3-(2-methoxyethoxy)propyl]silane is unique due to the presence of the 2-methoxyethoxy group, which imparts specific properties such as improved solubility and reactivity. This makes it particularly valuable in applications where enhanced adhesion and compatibility with various materials are required .

Properties

IUPAC Name

ethyl (2E)-2-(6-methyl-4-oxo-1H-pyrimidin-2-ylidene)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-4-17-11(16)9(7(3)14)10-12-6(2)5-8(15)13-10/h5,12H,4H2,1-3H3,(H,13,15)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCAHKCVYBBIRO-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1NC(=CC(=O)N1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/1\NC(=CC(=O)N1)C)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.